

challenges in the multi-step synthesis of 4-(Trifluoromethyl)isoindoline hydrochloride

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Compound of Interest

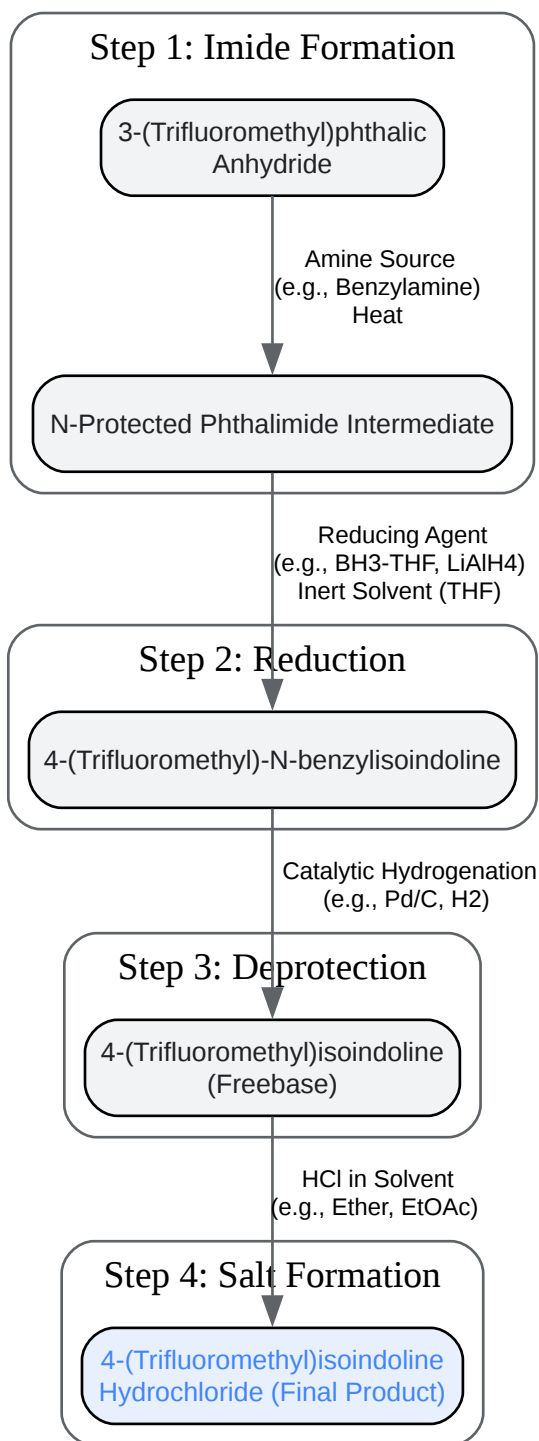
Compound Name: 4-(Trifluoromethyl)isoindoline
hydrochloride

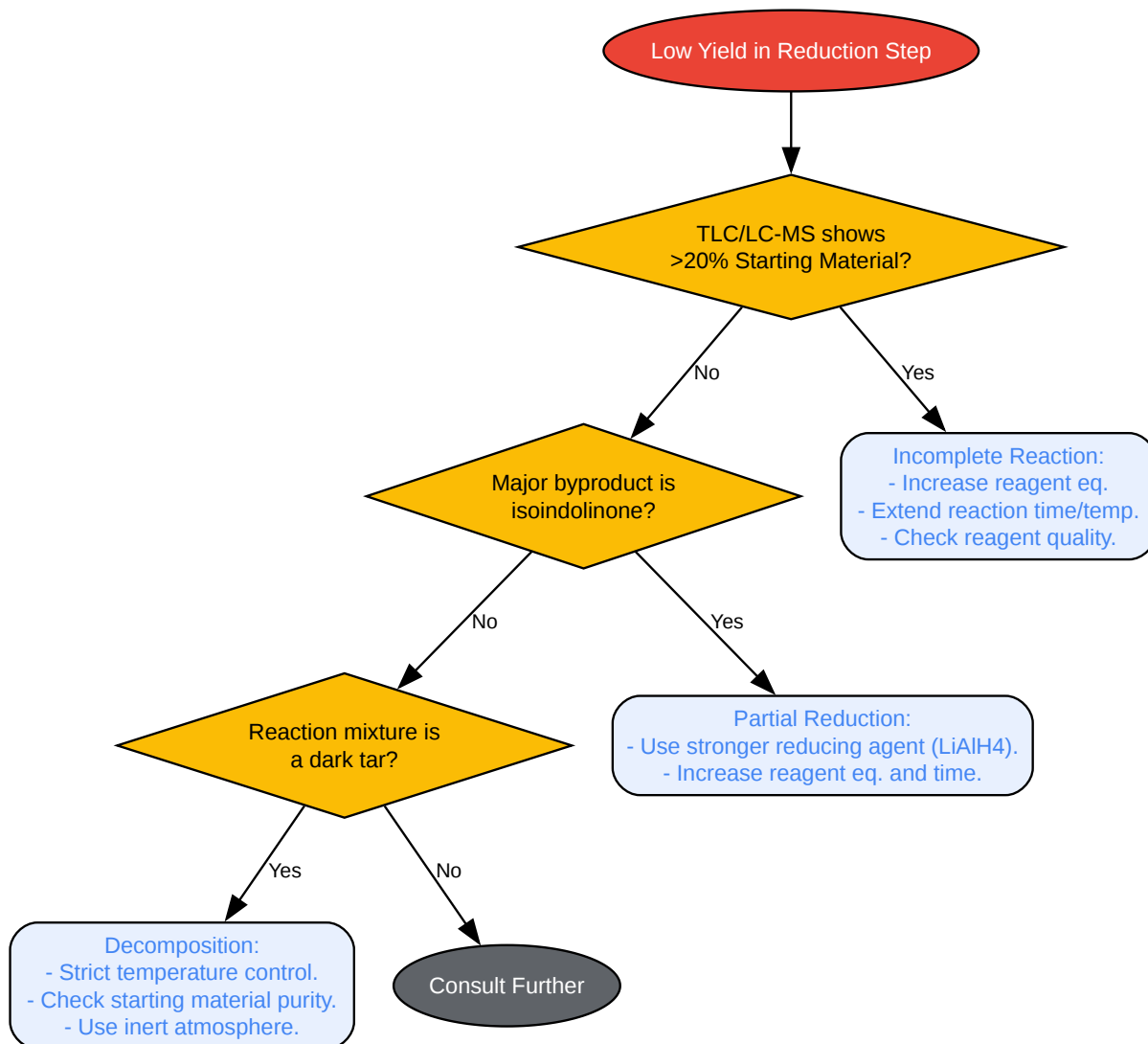
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Synthetic Overview

The synthesis of 4-(Trifluoromethyl)isoindoline is a multi-step process that requires careful control over reaction conditions, particularly during the reduction of the phthalimide intermediate. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the reactivity of the aromatic ring and the stability of intermediates.^[1] The general and most common synthetic pathway is outlined below.





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References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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